1-Metil-3-n-octilimidazolio Hexafluorofosfato

Descripción general

Descripción

1-Methyl-3-n-octylimidazolium Hexafluorophosphate, also known as 1-Methyl-3-n-octylimidazolium Hexafluorophosphate, is a useful research compound. Its molecular formula is C12H23F6N2P and its molecular weight is 340.29 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Methyl-3-n-octylimidazolium Hexafluorophosphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Methyl-3-n-octylimidazolium Hexafluorophosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-3-n-octylimidazolium Hexafluorophosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Toxicología ambiental

Este compuesto se ha utilizado en estudios para comprender sus efectos tóxicos en la vida acuática . Por ejemplo, se ha encontrado que tiene efectos de toxicidad aguda y crónica en la pulga de agua, Moina macrocopa . Esta investigación es importante para comprender el impacto ambiental de estos compuestos.

Medio de extracción

Los líquidos iónicos como este se han utilizado como extractantes debido a sus propiedades similares al 1-octanol . Se han utilizado para extraer sustancias como benceno, ácido salicílico y anilina del agua .

Producción de combustible nuclear

Los líquidos iónicos, incluido este compuesto, tienen aplicaciones potenciales en la producción de combustible nuclear . Esto se debe a sus propiedades fisicoquímicas únicas y aplicaciones potenciales en varias áreas .

Methanolisis catalizada por lipasa

Este compuesto se ha utilizado como medio de reacción para la metanólisis catalizada por lipasa del aceite de girasol . Este proceso es importante en la producción de biodiesel.

Análisis espectrofotométrico

Se ha utilizado en el método de microextracción líquido-líquido dispersivo para la determinación simultánea de los colorantes Verde Brillante y Violeta Cristal en muestras de pescado y agua .

Revestimientos anticorrosivos

Este compuesto se ha utilizado en combinación con nanocristales de celulosa para mejorar los revestimientos anticorrosivos de poliacrilato acuosos . El líquido iónico actúa como un inhibidor de la corrosión, previniendo la corrosión cuando se libera en el medio corrosivo

Mecanismo De Acción

Target of Action

1-Methyl-3-n-octylimidazolium Hexafluorophosphate, also known as 1-octyl-3-methylimidazolium hexafluorophosphate, is an ionic liquid . Ionic liquids are salts in a liquid state at low temperatures, often below room temperature. They have various applications, including in batteries and speciality syntheses

Mode of Action

The mode of action of 1-Methyl-3-n-octylimidazolium Hexafluorophosphate is primarily physical rather than biochemical. As an ionic liquid, it can interact with various substances through ion-dipole interactions, hydrogen bonding, and van der Waals forces . These interactions can influence the solubility and reactivity of other compounds, making ionic liquids useful as solvents in various chemical reactions .

Biochemical Pathways

It can influence these pathways indirectly by altering the physical properties of the reaction environment .

Result of Action

The effects of 1-Methyl-3-n-octylimidazolium Hexafluorophosphate are largely dependent on its application. In the context of chemical reactions, it can enhance reaction rates and improve the yield of desired products . In the context of batteries, it can improve energy storage and discharge efficiency .

Action Environment

The action of 1-Methyl-3-n-octylimidazolium Hexafluorophosphate can be influenced by various environmental factors. For example, the presence of water can lead to the slow decomposition of the anion . Temperature can also influence the physical properties of the ionic liquid, which in turn can affect its interactions with other substances .

Actividad Biológica

1-Methyl-3-n-octylimidazolium hexafluorophosphate (M8OI) is an ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including biochemistry and environmental science. This article reviews the biological activity of M8OI, focusing on its cytotoxicity, mechanisms of action, and effects on different biological systems.

Chemical Structure and Properties

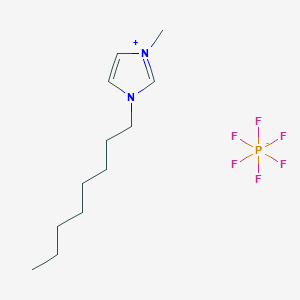

M8OI is characterized by its imidazolium cation with a long octyl chain and hexafluorophosphate anion. Its structure can be represented as follows:

The presence of the long alkyl chain contributes to its hydrophobic properties, influencing its interactions with biological molecules.

In Vitro Studies

M8OI has been shown to exhibit significant cytotoxic effects in various cell lines. Key findings include:

- Human Hepatocarcinoma Cells : M8OI demonstrated an EC50 of approximately 439.46 μM in HepG2 cells after 24 hours of exposure. The compound induced oxidative stress and apoptosis, as evidenced by increased reactive oxygen species (ROS) production and caspase activation .

- Liver Progenitor B-13 Cells : The compound showed heightened sensitivity in B-13 cells with an EC50 of about 50 μM. The exposure resulted in rapid inhibition of oxygen consumption and subsequent apoptosis, indicated by caspase 3/7 activity .

In Vivo Studies

Limited in vivo studies have been conducted, but one notable study reported:

- Mouse Model : An acute toxicity assessment revealed an LD50 of 35.7 mg/kg when administered intraperitoneally. Histopathological changes were observed in the liver and kidneys within 10 hours post-administration, indicating organ-specific toxicity .

The mechanisms underlying the biological activity of M8OI involve several pathways:

- Oxidative Stress Induction : Exposure to M8OI leads to an increase in ROS levels, resulting in mitochondrial dysfunction and apoptosis. This is supported by findings that show mitochondrial membrane disruption and alterations in heat shock protein expression .

- Cellular Respiration Inhibition : M8OI appears to inhibit oxidative phosphorylation processes in mitochondria, which is critical for cellular energy metabolism. This inhibition may explain the observed cytotoxic effects, particularly in energy-demanding tissues like the kidneys .

Environmental Impact

M8OI's biological activity extends beyond mammalian systems:

- Aquatic Toxicity : Studies on fish species exposed to M8OI revealed significant biochemical changes indicative of oxidative stress, including elevated serum markers and alterations in enzyme activities related to xenobiotic metabolism .

Summary of Findings

| Study Type | Cell Line/Model | EC50/LD50 | Key Findings |

|---|---|---|---|

| In Vitro | HepG2 | 439.46 μM | Induced ROS, apoptosis via caspase activation |

| In Vitro | B-13 | ~50 μM | Rapid oxygen consumption inhibition, apoptosis |

| In Vivo | Mouse | 35.7 mg/kg | Liver and kidney histopathological changes |

| Aquatic Organisms | Fish | Varies by study | Biochemical alterations indicative of oxidative stress |

Case Studies

Recent research highlights the implications of M8OI's biological activity:

- Hepatocellular Toxicity : A study by Liu et al. (2016) demonstrated that imidazolium-based ionic liquids could disrupt cellular antioxidant defenses, leading to increased susceptibility to oxidative damage in hepatocytes .

- Environmental Toxicology : Research on aquatic organisms exposed to M8OI indicated significant organ damage and inflammatory responses, emphasizing the need for careful assessment of ionic liquids' environmental impact .

Propiedades

IUPAC Name |

1-methyl-3-octylimidazol-1-ium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N2.F6P/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;1-7(2,3,4,5)6/h10-12H,3-9H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCIJNHHTXBJAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23F6N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047952 | |

| Record name | 1-Methyl-3-octylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304680-36-2 | |

| Record name | 1-Octyl-3-methylimidazolium hexafluorophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=304680-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-3-octylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-3-n-octylimidazolium Hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.